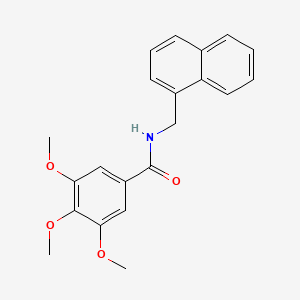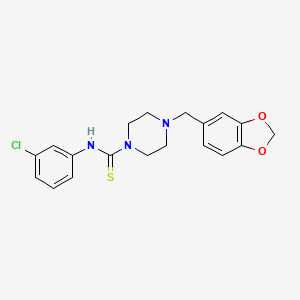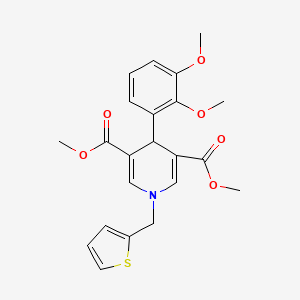![molecular formula C24H20F2N2O2 B3439054 {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B3439054.png)
{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone
説明
{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone, also known as FP-Me, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. FP-Me has been widely used in scientific research to understand the role of PKC in these processes.
作用機序
{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular signaling and growth.
Biochemical and Physiological Effects:
{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of neuronal signaling. It has also been shown to reduce inflammation and to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone in lab experiments is its high selectivity for PKC. This allows researchers to study the specific role of PKC in cellular processes without affecting other signaling pathways. However, one limitation of using {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research on {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone. One area of interest is the development of more potent and selective PKC inhibitors. Another area of research is the use of {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the role of PKC in various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. {4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone has also been used to study the role of PKC in neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O2/c25-19-5-3-4-18(16-19)23(29)17-8-10-20(11-9-17)27-12-14-28(15-13-27)24(30)21-6-1-2-7-22(21)26/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSUZIDNPUWRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3438972.png)
![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3438975.png)
![2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3438980.png)
![4-(phenylimino)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B3438997.png)
![3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3438998.png)


![2-(4-chlorophenyl)-5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3439022.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-N-phenylbenzenesulfonamide](/img/structure/B3439033.png)
![2-[(9H-purin-6-ylthio)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3439040.png)


![2-chloro-4,5-difluoro-N-{3-[(3,4,5-trimethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3439060.png)